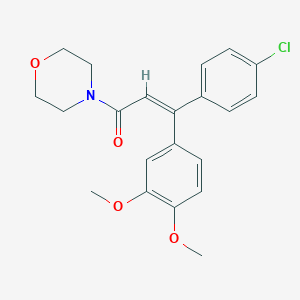![molecular formula C10H13NO2 B118741 Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate CAS No. 156301-69-8](/img/structure/B118741.png)
Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate, also known as DMAC, is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. DMAC is a bicyclic compound that contains a nitrogen atom and a carboxylic acid group, making it an important building block for the synthesis of various compounds.
Mécanisme D'action
The mechanism of action of Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate is not well understood, but it is believed to act as a potent inhibitor of various enzymes and receptors in the body. Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, making it a potential anti-cancer agent.
Effets Biochimiques Et Physiologiques
Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral activities. Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has also been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has several advantages for use in lab experiments, including high purity, stability, and ease of handling. However, Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate is also highly reactive and can be hazardous if not handled properly. Additionally, the synthesis of Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate is a complex process that requires specialized equipment and expertise, making it difficult to produce on a large scale.
Orientations Futures
There are several future directions for research on Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate, including the development of new synthetic methods for Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate and its derivatives, the investigation of its mechanism of action, and the exploration of its potential applications in various fields of scientific research. Additionally, the development of new Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate-based drugs for the treatment of various diseases is an area of active research.
Méthodes De Synthèse
Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate can be synthesized through a multistep process that involves the reaction of 2,5-dimethylfuran with ethyl diazoacetate, followed by cyclization and esterification reactions. The synthesis of Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
Applications De Recherche Scientifique
Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate is in the synthesis of novel pharmaceutical compounds. Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate can be used as a building block for the synthesis of various drugs, including anti-cancer agents, anti-inflammatory drugs, and anti-viral drugs.
Propriétés
Numéro CAS |
156301-69-8 |
|---|---|
Nom du produit |
Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate |
Formule moléculaire |
C10H13NO2 |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate |
InChI |
InChI=1S/C10H13NO2/c1-6-4-8-7(2)5-11(9(6)8)10(12)13-3/h4-5,8-9H,1-3H3 |
Clé InChI |
QGNSSYLCRORADW-UHFFFAOYSA-N |
SMILES |
CC1=CC2C1N(C=C2C)C(=O)OC |
SMILES canonique |
CC1=CC2C1N(C=C2C)C(=O)OC |
Synonymes |
2-Azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid, 4,7-dimethyl-, methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one](/img/structure/B118660.png)
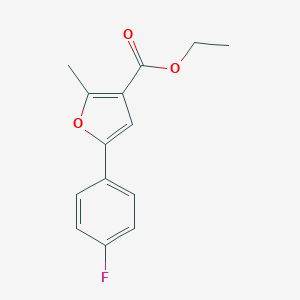
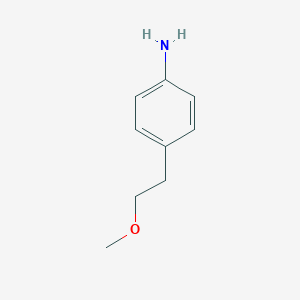
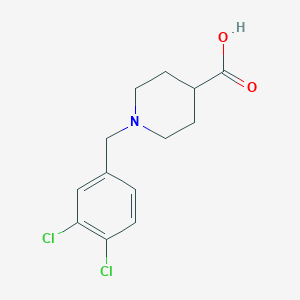
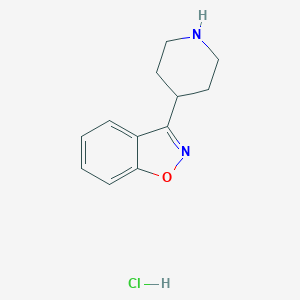
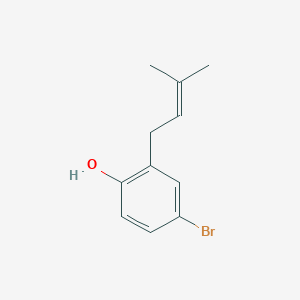
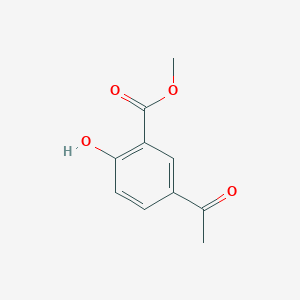
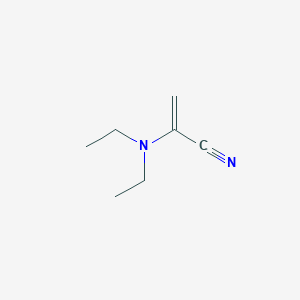
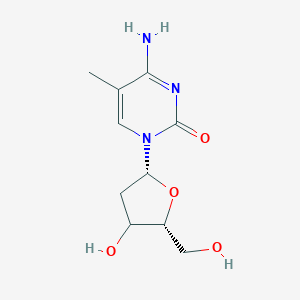
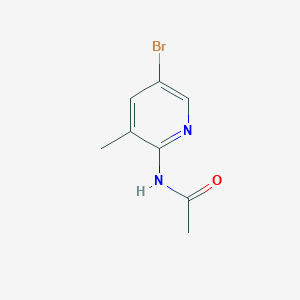

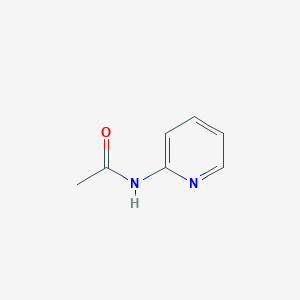
![Bis(10-hydroxybenzo[H]quinolinato)beryllium](/img/structure/B118702.png)
